molecular formula C19H22ClN3 B5911917 (1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine

(1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine

Cat. No.: B5911917
M. Wt: 327.8 g/mol
InChI Key: IATKSYNVQJOVIS-PGMHBOJBSA-N
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Description

(1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring substituted with a chlorophenylmethyl group and a phenylethan-1-imine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Chlorophenylmethyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the chlorophenylmethyl group.

    Formation of Phenylethan-1-imine Moiety: The final step involves the condensation of the substituted piperazine with benzaldehyde under acidic conditions to form the phenylethan-1-imine moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological pathways and as a probe to investigate cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.

    Pathways Involved: It influences signaling pathways related to cellular growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness

(1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

(Z)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-phenylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3/c1-16(18-5-3-2-4-6-18)21-23-13-11-22(12-14-23)15-17-7-9-19(20)10-8-17/h2-10H,11-15H2,1H3/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATKSYNVQJOVIS-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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